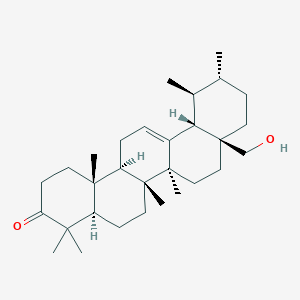
Waltonitone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Waltonitone is primarily extracted from the plant Gentiana waltonii Burkill . The extraction process involves the use of organic solvents to isolate the compound from the plant material. The detailed synthetic routes and reaction conditions for the industrial production of this compound are not extensively documented in the literature. the extraction process typically involves:
Plant Material Collection: Harvesting the plant material.
Solvent Extraction: Using solvents like methanol or ethanol to extract the compound.
Purification: Purifying the extract using techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
Waltonitone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized triterpenes, while reduction can yield reduced triterpenes with modified functional groups.
Scientific Research Applications
Waltonitone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of triterpenes.
Biology: Investigated for its effects on cell growth and apoptosis in various cell lines.
Industry: Potential applications in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
Waltonitone exerts its effects through several mechanisms:
Induction of Apoptosis: This compound induces apoptosis in cancer cells by activating caspase-3 and upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
Molecular Targets: The compound targets various molecular pathways, including the farnesoid X receptor (FXR) and microRNA-22 (miR-22) pathways.
Pathways Involved: This compound modulates the FXR-miR-22-CCNA2 signaling pathway, leading to the inhibition of cell proliferation and tumorigenesis.
Comparison with Similar Compounds
Waltonitone is unique among triterpenes due to its specific biological activities and molecular targets. Similar compounds include:
Betulinic Acid: Another triterpene with anti-cancer properties.
Oleanolic Acid: Known for its anti-inflammatory and anti-cancer activities.
Ursolic Acid: Exhibits anti-cancer, anti-inflammatory, and antioxidant properties.
While these compounds share some similarities with this compound, the specific molecular targets and pathways modulated by this compound distinguish it from other triterpenes .
Properties
Molecular Formula |
C30H48O2 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-1,2,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydropicen-3-one |
InChI |
InChI=1S/C30H48O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,19-20,22-23,25,31H,9-18H2,1-7H3/t19-,20+,22+,23-,25+,27+,28-,29-,30-/m1/s1 |
InChI Key |
AGROEMJMHCZRDH-XLBYEEBTSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)CO |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















